molecular formula C8H9BrClNO B3192403 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 625394-66-3

8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No. B3192403
CAS RN: 625394-66-3
M. Wt: 250.52 g/mol
InChI Key: XCWMJEWHPSWRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the CAS Number: 625394-65-2 . It has a molecular weight of 214.06 . The compound is stored at room temperature and is a brown liquid .


Molecular Structure Analysis

The IUPAC name for this compound is 8-bromo-3,4-dihydro-2H-1,4-benzoxazine . The InChI code for this compound is 1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . For a detailed molecular structure analysis, it would be best to use specialized software or consult with a chemist.


Physical And Chemical Properties Analysis

8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a brown liquid . The compound is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . For more detailed safety and hazard information, please refer to the MSDS .

properties

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3,10H,4-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWMJEWHPSWRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677207
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

CAS RN

625394-66-3
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 3
Reactant of Route 3
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 4
Reactant of Route 4
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 5
Reactant of Route 5
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 6
Reactant of Route 6
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.